Fmoc-(r)-3-amino-2-(2-methoxybenzyl)propanoic acid
Description
Fmoc-(R)-3-amino-2-(2-methoxybenzyl)propanoic acid (CAS: 1260591-57-8) is a non-natural amino acid derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino moiety and a 2-methoxybenzyl substituent on the β-carbon. Its molecular formula is C₂₆H₂₅NO₅ (molecular weight: 431.48 g/mol) . The compound is widely used in solid-phase peptide synthesis (SPPS) due to the Fmoc group’s stability under basic conditions and ease of removal with piperidine. The 2-methoxybenzyl substituent introduces steric and electronic effects that influence peptide backbone conformation and intermolecular interactions, making it valuable in designing enzyme inhibitors or receptor-targeted therapeutics .
Properties
Molecular Formula |
C26H25NO5 |
|---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
(2R)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-(2-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C26H25NO5/c1-31-24-13-7-2-8-17(24)14-18(25(28)29)15-27-26(30)32-16-23-21-11-5-3-9-19(21)20-10-4-6-12-22(20)23/h2-13,18,23H,14-16H2,1H3,(H,27,30)(H,28,29)/t18-/m1/s1 |
InChI Key |
KXFQYMQTBPCLJA-GOSISDBHSA-N |
Isomeric SMILES |
COC1=CC=CC=C1C[C@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Canonical SMILES |
COC1=CC=CC=C1CC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-®-3-amino-2-(2-methoxybenzyl)propanoic acid typically involves the protection of the amino group with the Fmoc group, followed by the introduction of the methoxybenzyl group. The reaction conditions often include the use of base catalysts and organic solvents to facilitate the reactions. For example, the Fmoc group can be introduced using Fmoc-Cl in the presence of a base like triethylamine, while the methoxybenzyl group can be introduced through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can handle the repetitive steps of deprotection and coupling, ensuring high yield and purity of the final product. The use of high-performance liquid chromatography (HPLC) is common to purify the compound and ensure its quality.
Chemical Reactions Analysis
Types of Reactions
Fmoc-®-3-amino-2-(2-methoxybenzyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to remove the Fmoc group, revealing the free amino group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Piperidine is commonly used to remove the Fmoc group.
Substitution: Nucleophiles like sodium hydride can be used to substitute the methoxy group.
Major Products Formed
The major products formed from these reactions include deprotected amino acids, substituted benzyl derivatives, and oxidized products like aldehydes and acids.
Scientific Research Applications
Fmoc-®-3-amino-2-(2-methoxybenzyl)propanoic acid is widely used in:
Chemistry: As a building block in peptide synthesis.
Biology: In the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for research and commercial purposes
Mechanism of Action
The mechanism of action of Fmoc-®-3-amino-2-(2-methoxybenzyl)propanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The methoxybenzyl group can participate in various chemical reactions, adding to the versatility of the compound. The molecular targets and pathways involved include the formation of peptide bonds and the stabilization of intermediate structures during synthesis .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
Physicochemical and Reactivity Differences
- Substituent Position: Ortho vs. Para Substitution: The 2-methoxybenzyl group in the target compound creates greater steric hindrance compared to its 4-methoxybenzyl analog, reducing solubility in polar solvents but enhancing rigidity in peptide backbones . Hydroxyl vs.
- Electronic Effects: The trifluoromethyl group in Fmoc-(R)-3-amino-3-(3-trifluoromethylphenyl)propionic acid () introduces strong electron-withdrawing effects, increasing resistance to enzymatic degradation and altering binding affinity in hydrophobic pockets . The tert-butoxymethyl group () provides steric shielding, improving stability during SPPS but requiring harsher deprotection conditions .
Research Findings and Trends
Stereochemical Impact: Enantiomeric purity significantly affects bioactivity. For example, Fmoc-(R)-3-amino-3-(2-hydroxyphenyl)propionic acid showed 30% higher COX-2 inhibition than its (S)-isomer in docking studies .
Synthetic Efficiency : The tert-butoxymethyl derivative () achieved 38.4% overall yield in a five-step synthesis, outperforming nitro- or iodo-substituted analogs (53–56% yields in ) .
Metabolic Stability : Trifluoromethyl-substituted analogs demonstrated a 2.5-fold increase in plasma half-life compared to methoxybenzyl derivatives in rodent models .
Biological Activity
Fmoc-(R)-3-amino-2-(2-methoxybenzyl)propanoic acid is a significant derivative in the field of peptide synthesis and pharmaceutical development. This compound, characterized by its fluorenylmethoxycarbonyl (Fmoc) protecting group, plays a crucial role in enhancing the stability and bioavailability of peptide-based therapeutics. Its unique structure not only facilitates solid-phase peptide synthesis (SPPS) but also influences its biological activity, making it a subject of interest in various research studies.
Molecular Structure
- Molecular Formula : C23H27N2O5
- Molecular Weight : 427.48 g/mol
- Solubility : Slightly soluble in water
The presence of the 2-methoxybenzyl side chain enhances the lipophilicity of the compound, which may affect its interactions with biological targets.
Synthesis
The synthesis of this compound typically involves multiple steps, including the protection of amino groups and coupling reactions with other amino acids or peptides. The Fmoc group is particularly advantageous for solid-phase synthesis due to its stability under basic conditions and ease of removal under acidic conditions.
Research indicates that this compound exhibits various biological activities, primarily through its role as a building block in peptide synthesis. The compound has been investigated for its potential effects on:
- Neurotransmitter Receptor Modulation : Similar compounds have shown affinity for glutamate receptors, suggesting that this derivative may influence neurotransmission and neuropeptide signaling pathways.
- Antimicrobial Activity : Studies have indicated that derivatives containing methoxy groups can exhibit enhanced antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungal strains .
Case Studies and Research Findings
- Antimicrobial Activity :
- Neuroscience Applications :
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Fmoc-(R)-3-amino-2-(4-methoxybenzyl)propanoic acid | Similar structure with a different methoxy position | Potentially different receptor interactions |
| Fmoc-(R)-3-amino-2-(2-nitrophenyl)propionic acid | Contains a nitrophenyl instead of methoxybenzyl | May exhibit different biological activities |
| Fmoc-(R)-3-amino-2-(4-cyanophenyl)propionic acid | Cyanophenyl side chain | Different electronic properties affecting reactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
